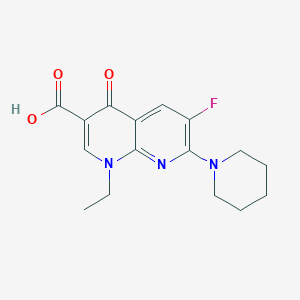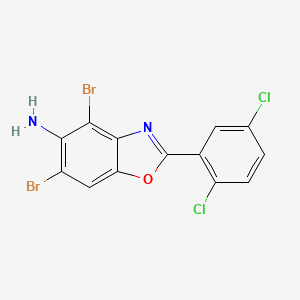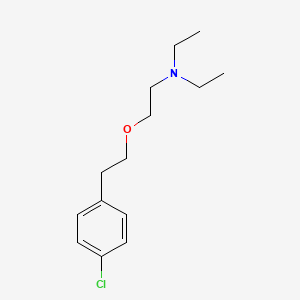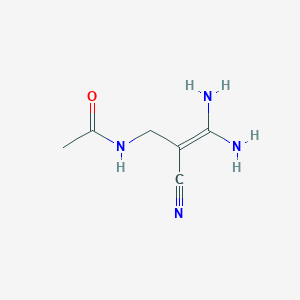
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide is a chemical compound with the molecular formula C6H10N4O. It is known for its unique structure, which includes both amino and cyano functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide typically involves the reaction of cyanoacetamide with suitable amines under controlled conditions. One common method includes the treatment of cyanoacetamide with substituted amines in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted amides, nitriles, and amines. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical studies.
Medicine: Research has indicated that certain derivatives of this compound possess antimicrobial and anticancer properties, highlighting their potential as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diamino-2-cyanoprop-2-enylidene)indolin-3-ones: These compounds share a similar structural motif and exhibit comparable reactivity and applications.
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide derivatives:
Uniqueness
This compound stands out due to its versatile reactivity and the presence of both amino and cyano functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(3,3-diamino-2-cyanoprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H10N4O/c1-4(11)10-3-5(2-7)6(8)9/h3,8-9H2,1H3,(H,10,11) |
InChI Key |
VGNRLPOBBLUYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=C(N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



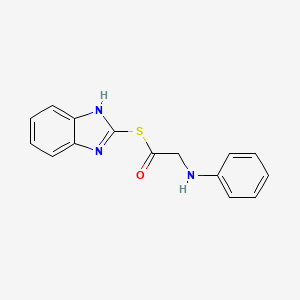
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

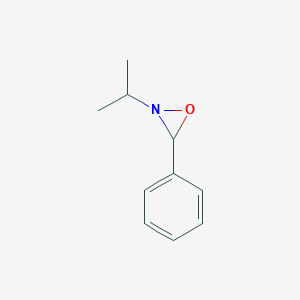
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
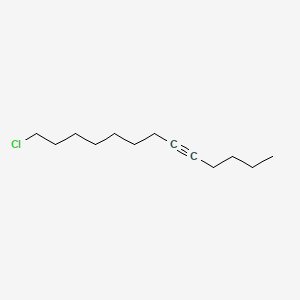
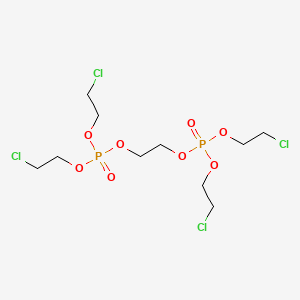
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
